molecular formula C11H13F2NO2 B7892921 3-(Difluoromethyl)-4-(oxolan-3-yloxy)aniline

3-(Difluoromethyl)-4-(oxolan-3-yloxy)aniline

Cat. No.: B7892921
M. Wt: 229.22 g/mol
InChI Key: GBYGWAFQVLNZKA-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-4-(oxolan-3-yloxy)aniline is an organic compound with the molecular formula C10H12F2NO2. This compound is characterized by the presence of a difluoromethyl group and an oxolan-3-yloxy group attached to an aniline ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-4-(oxolan-3-yloxy)aniline typically involves the reaction of 3-(oxolan-3-yloxy)aniline with a difluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-4-(oxolan-3-yloxy)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of difluoromethyl-4-(oxolan-3-yloxy)nitrobenzene.

    Reduction: Formation of difluoromethyl-4-(oxolan-3-yloxy)cyclohexylamine.

    Substitution: Formation of difluoromethyl-4-(oxolan-3-yloxy)aniline derivatives.

Scientific Research Applications

3-(Difluoromethyl)-4-(oxolan-3-yloxy)aniline is used in various scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-4-(oxolan-3-yloxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The oxolan-3-yloxy group may contribute to the compound’s solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(Oxolan-3-yloxy)aniline: Lacks the difluoromethyl group, resulting in different chemical and biological properties.

    4-(Difluoromethyl)aniline: Lacks the oxolan-3-yloxy group, affecting its solubility and stability.

    3-(Difluoromethyl)-4-(methoxy)aniline: Contains a methoxy group instead of an oxolan-3-yloxy group, leading to variations in reactivity and applications.

Uniqueness

3-(Difluoromethyl)-4-(oxolan-3-yloxy)aniline is unique due to the combination of the difluoromethyl and oxolan-3-yloxy groups, which confer distinct chemical and biological properties. This combination enhances its potential for use in various scientific research applications, making it a valuable compound in the fields of chemistry, biology, medicine, and industry.

Properties

IUPAC Name

3-(difluoromethyl)-4-(oxolan-3-yloxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO2/c12-11(13)9-5-7(14)1-2-10(9)16-8-3-4-15-6-8/h1-2,5,8,11H,3-4,6,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBYGWAFQVLNZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=C(C=C(C=C2)N)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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